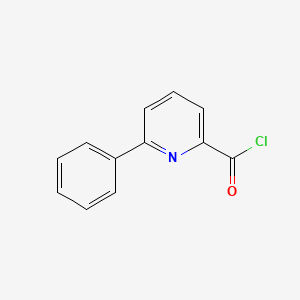

6-Phenylpyridine-2-carbonyl chloride

Número de catálogo B1407838

Peso molecular: 217.65 g/mol

Clave InChI: OPYJKTJNVOXHCY-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08541590B2

Procedure details

A 2-L three neck round bottomed flask equipped with an overhead stirrer, thermocouple, heating mantle with digital temperature controller, condenser and nitrogen inlet/outlet was charged with 100.0 g (0.502 mol) of 6-phenyl-2-pyridinecarboxylic acid and 1500 mL of toluene (Kf<0.02 wt %) then warmed to 40° C. Thionyl chloride (110 mL; 1.51 mol, 3 eq) was then added to the thin slurry via addition funnel over 20 minutes. The thin slurry was heated to 75° C. and stirred overnight (typically 10-16 hr), until it became a clear solution. Reaction was assayed via HPLC for conversion as the methyl ester derivative. After cooling the reaction mixture to room temperature the solvent and excess thionyl chloride were removed in vacuo as follows: Reaction mixture was stripped under full vacuum at 40° C. (bath temperature) to approximately ⅓ its original volume (˜500 ml) and then (1000 ml) of fresh toluene was added. Concentration was continued, again stripping to ⅓ original volume (˜500 ml) followed by re-dilution with 1000 ml of fresh toluene. The total amount of toluene removed was ˜2000 mL.

[Compound]

Name

2-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([C:7]2[N:12]=[C:11]([C:13]([OH:15])=O)[CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:18])=O>C1(C)C=CC=CC=1>[C:1]1([C:7]2[N:12]=[C:11]([C:13]([Cl:18])=[O:15])[CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

|

Inputs

Step One

[Compound]

|

Name

|

2-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C1=CC=CC(=N1)C(=O)O

|

|

Name

|

|

|

Quantity

|

1500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

110 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Four

[Compound]

|

Name

|

methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred overnight (typically 10-16 hr), until it

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermocouple, heating mantle with digital temperature controller, condenser and nitrogen inlet/outlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The thin slurry was heated to 75° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was stripped under full vacuum at 40° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The total amount of toluene removed

|

Outcomes

Product

Details

Reaction Time |

13 (± 3) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)C1=CC=CC(=N1)C(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |